molecular formula C22H20N2O4 B6499859 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896601-31-3

2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B6499859
CAS No.: 896601-31-3
M. Wt: 376.4 g/mol
InChI Key: NDMZLGKMNYJCIZ-UHFFFAOYSA-N
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Description

2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a fused heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a cyclohexyl group at position 2 and a furan-2-ylmethyl moiety at position 2. Its molecular formula is C₂₃H₂₁N₂O₄, with a molecular weight of 397.43 g/mol. The chromeno-pyrimidine scaffold is known for its structural similarity to bioactive natural products and pharmaceuticals, particularly in antimicrobial and antioxidant applications .

The synthesis of such compounds typically involves multi-component reactions or condensation strategies. For example, analogous chromeno[2,3-d]pyrimidine derivatives are synthesized via the condensation of 2-amino-3-cyano-4H-chromenes with formamidine acetate, followed by functionalization of substituents . The cyclohexyl and furan groups in this compound likely enhance lipophilicity and metabolic stability, which are critical for drug-like properties .

Properties

IUPAC Name

2-cyclohexyl-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-19-16-10-4-5-11-17(16)28-21-18(19)22(26)24(13-15-9-6-12-27-15)20(23-21)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMZLGKMNYJCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions

    Chromeno-Pyrimidine Core Synthesis: This step often involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring, followed by cyclization to form the chromeno structure.

    Furan Introduction: The furan moiety can be introduced via a Suzuki-Miyaura coupling reaction, where a furan boronic acid or ester is coupled with a halogenated chromeno-pyrimidine intermediate in the presence of a palladium catalyst.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction or other alkylation methods, where a cyclohexyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced at the pyrimidine or chromeno moieties to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chromeno moiety may produce dihydrochromeno derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead structure for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s stability and reactivity may make it useful in the synthesis of other complex organic molecules or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and chromeno-pyrimidine moieties may interact with the active sites of enzymes or receptors, leading to inhibition or activation of their biological functions.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs. Aromatic R1 Groups : The cyclohexyl group in the target compound provides a balance between lipophilicity (XLogP3 ~4.2) and metabolic stability compared to aromatic substituents (e.g., 4-methylphenyl in ), which may undergo rapid oxidative metabolism.
  • Furan-2-ylmethyl vs.
  • Thiochromeno Analogs: Replacement of the oxygen atom in the chromene ring with sulfur (as in ) increases electron density and may enhance interaction with hydrophobic pockets in biological targets.

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